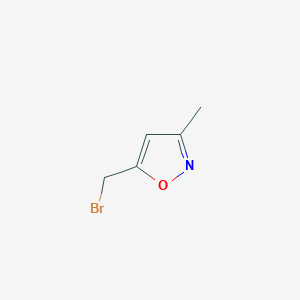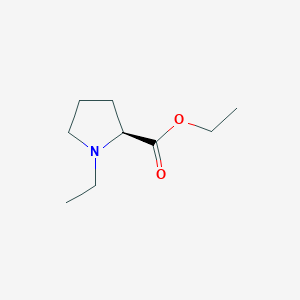
6-(1-Pipéridinyl)-3-pyridinamine
Vue d'ensemble
Description
6-(1-Piperidinyl)-3-pyridinamine is a compound that features a piperidine moiety attached to a pyridine ring. While the specific compound is not directly discussed in the provided papers, related structures and their properties, synthesis, and potential applications are explored. These related compounds often serve as key intermediates or final products in the synthesis of pharmaceuticals, materials with specific electronic properties, or as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including alkylation, condensation, and metallation. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a compound structurally related to 6-(1-Piperidinyl)-3-pyridinamine, has been described, which allows for the preparation of homologues with different alkyl substituents . Another example is the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a three-component condensation involving 4-piperidinones . These methods highlight the versatility and adaptability of synthetic routes to access a variety of piperidine-containing compounds.
Molecular Structure Analysis
The molecular structure of compounds containing piperidine and pyridine rings has been extensively studied, often using X-ray crystallography. For example, a new chelating pyrazolylpyrimidine ligand bearing a piperidinyl substituent has been synthesized, and its copper(II) complexes have been characterized, revealing interesting non-covalent interactions such as lone pair-π and π-π stacking . The crystal structure of other related compounds, such as 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, has been determined, showing that the piperidine ring adopts a chair conformation and the pyridine ring is essentially planar .
Chemical Reactions Analysis
The reactivity of piperidine-containing compounds can vary significantly depending on the substituents and the reaction conditions. For instance, piperazinylpyrazolo[3,4-b]pyridines have been synthesized and shown to exhibit activity as selective serotonin re-uptake inhibitors, indicating the potential for bioactive properties . Additionally, the formation of salt-type adducts involving piperidine and other functional groups has been reported, which can lead to structures with extensive hydrogen bonding networks .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by the nature of the substituents and the overall molecular structure. Compounds such as piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate demonstrate the importance of hydrogen bonding in the construction of three-dimensional frameworks, which can affect solubility, melting points, and other physical properties . The presence of electron-donating or withdrawing groups can also impact the electronic properties and reactivity of these compounds.
Applications De Recherche Scientifique
Synthèse de Composés Pharmaceutiques
6-(1-Pipéridinyl)-3-pyridinamine : est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Son groupement pipéridine est une unité structurale courante dans de nombreux médicaments, contribuant à leur activité pharmacologique. Le composé peut subir diverses réactions chimiques, notamment l'amination, l'hydrogénation et la cyclisation, pour produire des dérivés aux effets thérapeutiques potentiels .
Développement de Traceurs Radiomarqués
Le cycle pipéridine de la This compound peut être modifié pour créer des traceurs radiomarqués destinés à l'imagerie médicale. Ces traceurs peuvent aider au diagnostic et au suivi du traitement de maladies telles que le cancer, où ils peuvent être utilisés pour suivre la distribution et l'absorption des médicaments dans l'organisme .
Membranes d'Échange Anionique pour les Piles à Combustible
Les groupes pipéridinium dérivés de la This compound peuvent être incorporés dans des copolymères pour créer des membranes d'échange anionique (MEA) pour les piles à combustible alcalines. Ces MEA sont essentielles pour le transport des ions hydroxyde et constituent des composants essentiels dans le développement de technologies énergétiques durables .
Catalyseurs d'Oxydation Chémo-Sélective
Le composé peut agir comme catalyseur dans les processus d'oxydation chémo-sélective. Cette application est particulièrement pertinente dans la synthèse de produits chimiques fins et de produits pharmaceutiques, où une oxydation sélective de groupes fonctionnels spécifiques est requise sans affecter d'autres parties de la molécule .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
Mécanisme D'action
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can have diverse pharmacological actions depending on their specific structure and the functional groups they carry .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can influence various biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure and the functional groups they carry .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the specific conditions under which they are used .
Propriétés
IUPAC Name |
6-piperidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYQZCHGNGJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437139 | |
| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55403-29-7 | |
| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(piperidin-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)










